N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-6-3-2-5-13(15)8-9-20-17(23)11-14-12-27-19(21-14)22-18(24)16-7-4-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWDYPOEGLHCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Compound Overview
- Molecular Formula : C18H20N4O3S
- Molecular Weight : Approximately 368.44 g/mol
- Structural Features : The compound features a thiazole ring, a furan moiety, and an amide functional group, which contribute to its unique biological properties.
Research indicates that this compound may modulate integrin activity, specifically targeting alpha-IIb/beta-3 integrins in platelets. This modulation is significant for platelet aggregation and adhesion processes, which are crucial in thrombotic diseases. Notably, the compound appears to influence these pathways without relying on lipid kinase pathways, highlighting its potential as a novel therapeutic agent.
Biological Activities
The compound exhibits several biological activities that are currently being explored:
- Antithrombotic Activity : By regulating platelet function, it may serve as a potential antithrombotic agent.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its use against various pathogens.
- Anticancer Potential : The unique structural components hint at possible anticancer properties, although detailed studies are necessary to elucidate these effects.
Research Findings and Case Studies
Several studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antithrombotic | Modulates platelet aggregation via integrin regulation | |
| Antimicrobial | Potential effects against bacterial strains | |
| Anticancer | Investigated for effects on cancer cell lines |
Case Study: Antithrombotic Effects
In a study examining the compound's effect on platelet aggregation, researchers found that it significantly inhibited aggregation induced by ADP and collagen in vitro. This suggests that this compound could be developed into a therapeutic agent for preventing thrombotic events.
Synthesis and Applications
The synthesis of this compound typically involves several steps including:
- Formation of the Thiazole Ring : Cyclization reactions involving thioamides and haloketones.
- Amide Bond Formation : Using carbodiimides in the presence of bases.
- Introduction of Functional Groups : Nucleophilic substitution reactions to attach the methoxyphenethylamine side chain.
This compound's unique combination of functional groups not only enhances its biological activity but also makes it an attractive target for further research in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest structural analogs differ in substituents on the thiazole ring, aromatic systems, and side-chain modifications. Key comparisons include:
Key Observations
Substituent Effects on Bioactivity :
- The 2-methoxyphenethyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 3-methoxybenzyl analog .
- Nitrothiophene carboxamides () exhibit antibacterial activity linked to electron-withdrawing nitro groups, whereas the target compound’s furan-carboxamide lacks this motif, suggesting divergent biological targets .
Synthetic Challenges :
- Yields for similar compounds vary widely (34–90%), influenced by substituent complexity. For example, nitro-substituted furans () show lower yields (53–58%) due to steric and electronic challenges, while simpler amides () achieve higher yields (69–77%) .
Coumarin-thiazole hybrids (216–220°C, ) and indole-thiazoles (up to 305°C, ) exhibit higher thermal stability than nitrothiophene derivatives (147–160°C, ) .
Biological Target Specificity :
- Thiazole-carboxamides with trifluoromethyl groups () target bacterial enzymes, whereas dihydrodioxin-thiazoles () act as pharmacoperones, rescuing misfolded receptors. The target compound’s methoxyphenethyl group may favor CNS or GPCR-targeted activity, though this requires validation .
Research Implications and Gaps
- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro, CF₃) to the furan ring could enhance antibacterial potency, as seen in .
- Synthetic Efficiency : Adopting HATU-mediated coupling () or click chemistry () may improve yields for complex thiazole-carboxamides .
- Biological Profiling : The target compound’s activity remains uncharacterized; screening against microbial or enzyme targets (e.g., α-glucosidase, herpes helicase) is warranted .
Q & A
Q. Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the thiazole ring (δ 7.2–7.5 ppm for aromatic protons), furan carboxamide (δ 165–170 ppm for carbonyl), and methoxyphenethyl moieties (δ 3.8 ppm for OCH3) .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight (C19H20N4O4S, MW 424.45) and fragmentation patterns to validate connectivity .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms (e.g., DMF solvates) .
Advanced: How can researchers address discrepancies between in vitro and in vivo biological activity data for this compound?
Answer :
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Mitigation strategies include:
- Metabolic Profiling : LC-MS/MS analysis of plasma/metabolites to identify instability hotspots (e.g., furan ring oxidation) .
- Formulation Adjustments : Use of liposomal encapsulation or PEGylation to enhance solubility and half-life .
- In Vivo Validation : Orthotopic tumor models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate dose-response relationships .
Advanced: What computational approaches are used to predict and validate molecular targets of this compound?
Q. Answer :
- Molecular Docking : AutoDock Vina or Glide screens against kinase domains (e.g., EGFR, VEGFR) using the compound’s 3D structure (PDB ID: 1M17) .
- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability and conformational changes in target proteins .
- Experimental Validation : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD) to prioritize targets .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?
Answer :
Key Modifications :
| Region | Modification | Impact on Activity |
|---|---|---|
| Methoxyphenethyl | Replace OCH3 with CF3 | Enhanced lipophilicity & target engagement |
| Thiazole ring | Introduce methylthio (-SCH3) | Improved IC50 (e.g., 0.8 µM vs. 2.1 µM in MCF-7) |
| Furan carboxamide | Substitute furan with pyridine | Altered solubility & metabolic stability |
| Testing : Dose-response assays across cell lines (e.g., NCI-60 panel) with toxicity profiling in HEK293 normal cells . |
Basic: What challenges arise during purification, and how are they resolved?
Q. Answer :
- Challenge : Co-elution of byproducts (e.g., unreacted thiourea derivatives).
- Solution : Gradient elution (5→40% ethyl acetate in hexane) with silica gel chromatography. For persistent impurities, preparative HPLC (C18 column, acetonitrile/water) achieves >98% purity .
Advanced: How to resolve conflicting mechanistic data (e.g., apoptosis vs. autophagy induction)?
Q. Answer :
- Biochemical Assays : Caspase-3/7 activity assays (apoptosis) vs. LC3-II Western blotting (autophagy) .
- Genetic Knockdown : siRNA silencing of ATG5 or BECN1 to isolate autophagy-specific effects .
- Single-Cell RNA-seq : Identifies heterogeneous responses in tumor populations .
Advanced: What strategies validate target engagement in cellular models?
Q. Answer :
- Cellular Thermal Shift Assay (CETSA) : Detects compound-induced thermal stabilization of target proteins .
- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads isolate drug-protein complexes for MS identification .
Advanced: How to address off-target toxicity in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
